1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester

Catalog No.
S12275442
CAS No.
M.F
C16H10F2N4O4
M. Wt
360.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-diflu...

Product Name

1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester

IUPAC Name

(4-nitrophenyl) 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylate

Molecular Formula

C16H10F2N4O4

Molecular Weight

360.27 g/mol

InChI

InChI=1S/C16H10F2N4O4/c17-13-2-1-3-14(18)12(13)8-21-9-15(19-20-21)16(23)26-11-6-4-10(5-7-11)22(24)25/h1-7,9H,8H2

InChI Key

QUQGSASFJHGKFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])F

1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester is a synthetic organic compound characterized by its unique triazole ring structure and functional groups. This compound features a 1H-1,2,3-triazole core with a carboxylic acid group at position 4 and is further modified by an ester linkage to a 4-nitrophenyl group. The presence of the difluorophenyl moiety enhances its biological activity and potential applications in medicinal chemistry.

The molecular formula for this compound is C13H10F2N4O4, with a molecular weight of approximately 306.24 g/mol. The structure is notable for its combination of aromatic and heterocyclic components, which contribute to its chemical reactivity and biological properties.

The chemical reactivity of 1H-1,2,3-triazole-4-carboxylic acid derivatives typically involves nucleophilic substitution reactions due to the presence of the carboxylic acid and ester functional groups. The compound can undergo hydrolysis, resulting in the release of the corresponding alcohol and carboxylic acid:

R O C O Ar+H2OR OH+Ar C O OH\text{R O C O Ar}+\text{H}_2\text{O}\rightarrow \text{R OH}+\text{Ar C O OH}

Additionally, the triazole ring can participate in various cycloaddition reactions or be used as a ligand in coordination chemistry.

Compounds containing triazole rings are known for their diverse biological activities. This specific derivative has shown potential as an antibacterial and antifungal agent due to the presence of the triazole moiety, which is commonly found in several clinically used drugs such as fluconazole. The difluorophenyl group may enhance lipophilicity and cellular uptake, potentially increasing its efficacy against microbial targets.

The synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives can be achieved through several methods:

  • Click Chemistry: Utilizing azides and alkynes to form triazoles via copper-catalyzed cycloaddition.
  • Esterification: Reacting 1H-1,2,3-triazole-4-carboxylic acid with 4-nitrophenol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).
  • Substitution Reactions: Introducing the difluorophenyl group through nucleophilic substitution on a suitable precursor.

This compound has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new antibacterial or antifungal agents.
  • Agricultural Chemistry: As a potential fungicide or plant growth regulator.
  • Material Science: In the synthesis of polymers or materials with specific electronic properties due to its aromatic structure.

Studies on the interaction of this compound with biological targets are crucial for understanding its mechanism of action. Preliminary studies suggest that it may interact with enzymes involved in cell wall synthesis or disrupt membrane integrity in microbial cells. Further pharmacological studies are needed to elucidate these interactions fully.

Several compounds share structural similarities with 1H-1,2,3-triazole-4-carboxylic acid derivatives. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1H-1,2,3-Triazole-4-carboxylic acidTriazole with carboxylic acidSimpler structure without additional substituents
1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acidTriazole with bromophenylContains bromine substituent affecting reactivity
Methyl 1H-1,2,3-triazole-4-carboxylateTriazole methyl esterMethyl ester derivative provides different reactivity
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acidTriazole with difluorobenzylEnhanced lipophilicity due to difluorophenyl group

The uniqueness of 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester lies in its specific combination of functional groups that enhance both stability and solubility compared to simpler triazoles. Its potential applications in drug discovery make it an important compound for further research.

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Exact Mass

360.06701114 g/mol

Monoisotopic Mass

360.06701114 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

Explore Compound Types